

4-Fluoro-o-tolunitrile basic information

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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzonitrile

Cat. No.: B118529

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Technical Guide: 4-Fluoro-o-tolunitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-o-tolunitrile, systematically named **4-Fluoro-2-methylbenzonitrile**, is a fluorinated aromatic nitrile that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile moiety on a benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

4-Fluoro-2-methylbenzonitrile is typically a white to off-white crystalline solid at room temperature.^{[1][2]} The presence of the electron-withdrawing fluorine atom and nitrile group, combined with the electron-donating methyl group, influences the electronic characteristics and reactivity of the aromatic ring.

Table 1: Physical and Chemical Properties of **4-Fluoro-2-methylbenzonitrile**

Property	Value	Reference(s)
CAS Number	147754-12-9	[2][3]
Molecular Formula	C ₈ H ₆ FN	[2][3]
Molecular Weight	135.14 g/mol	[2][3]
Appearance	White to almost white powder/crystals	[2][3]
Melting Point	70-74 °C	[3][4]
Synonyms	4-Fluoro-o-tolunitrile, 2-Cyano-5-fluorotoluene, 2-Methyl-4-fluorobenzonitrile	[3][5]
Purity	Typically >97%	[3]

Spectroscopic Data

Definitive characterization of **4-Fluoro-2-methylbenzonitrile** is achieved through various spectroscopic techniques. While publicly accessible full spectra are limited, the following tables summarize key expected and reported spectroscopic features.

Table 2: ¹H NMR Spectroscopic Data of **4-Fluoro-2-methylbenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.60	dd	1H	Aromatic H
~7.00	m	2H	Aromatic H
~2.55	s	3H	-CH ₃

Note: Data is based on typical spectra reported in synthetic procedures. Solvent: CDCl₃.

Table 3: Predicted ¹³C NMR Spectroscopic Data for **4-Fluoro-2-methylbenzonitrile**

Chemical Shift (δ) ppm	Assignment
160-165 (d)	C-F
130-135 (d)	Aromatic C-H
115-120 (d)	Aromatic C-H
115-120	C-CN
110-115 (d)	Aromatic C-H
105-110 (d)	C-CH ₃
~20	-CH ₃

Note: These are predicted chemical shifts based on structure-property relationships. 'd' indicates a doublet due to C-F coupling.

Table 4: Key IR Absorption Frequencies for **4-Fluoro-2-methylbenzonitrile**

Wavenumber (cm ⁻¹)	Functional Group
~2230	C≡N (Nitrile) stretch
1600-1450	C=C (Aromatic) stretch
1250-1150	C-F (Aryl-F) stretch
2950-2850	C-H (Methyl) stretch

Note: These are typical absorption ranges for the respective functional groups.

Synthesis and Experimental Protocols

4-Fluoro-2-methylbenzonitrile can be synthesized through several routes. A common laboratory and industrial method involves the dehydration of an oxime intermediate, which avoids the use of highly toxic cyanide reagents in the final step.

Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzaldehyde

This two-step process involves the formation of an aldoxime followed by dehydration.

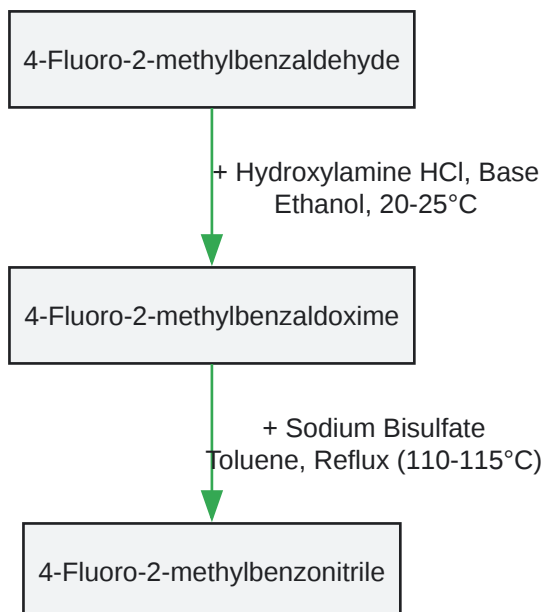
Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime

- To a solution of 4-fluoro-2-methylbenzaldehyde in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate or an organic base like N,N-diisopropylethylamine).
- Stir the reaction mixture at room temperature (approximately 20-25 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.

Step 2: Synthesis of **4-Fluoro-2-methylbenzonitrile**

- Combine 4-fluoro-2-methylbenzaldoxime (50 g) and sodium bisulfate monohydrate (31.6 g) in toluene (500 mL).[6]
- Reflux the mixture at 110-115 °C using a Dean-Stark apparatus to remove the water formed during the reaction.[6] The reaction is typically monitored for completion by TLC over a period of 12 hours.[6]
- After the reaction is complete, cool the mixture to room temperature and filter to remove the solid reagents.[6]
- Wash the filter cake with additional toluene (100 mL).[6]
- Concentrate the combined filtrate under reduced pressure to yield the crude product.[6]
- Recrystallize the crude product from a mixture of toluene and hexane to afford pure **4-Fluoro-2-methylbenzonitrile**. [6]

Synthesis of 4-Fluoro-2-methylbenzonitrile



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Figure 1. Synthetic pathway from 4-fluoro-2-methylbenzaldehyde.

Applications in Drug Discovery and Materials Science

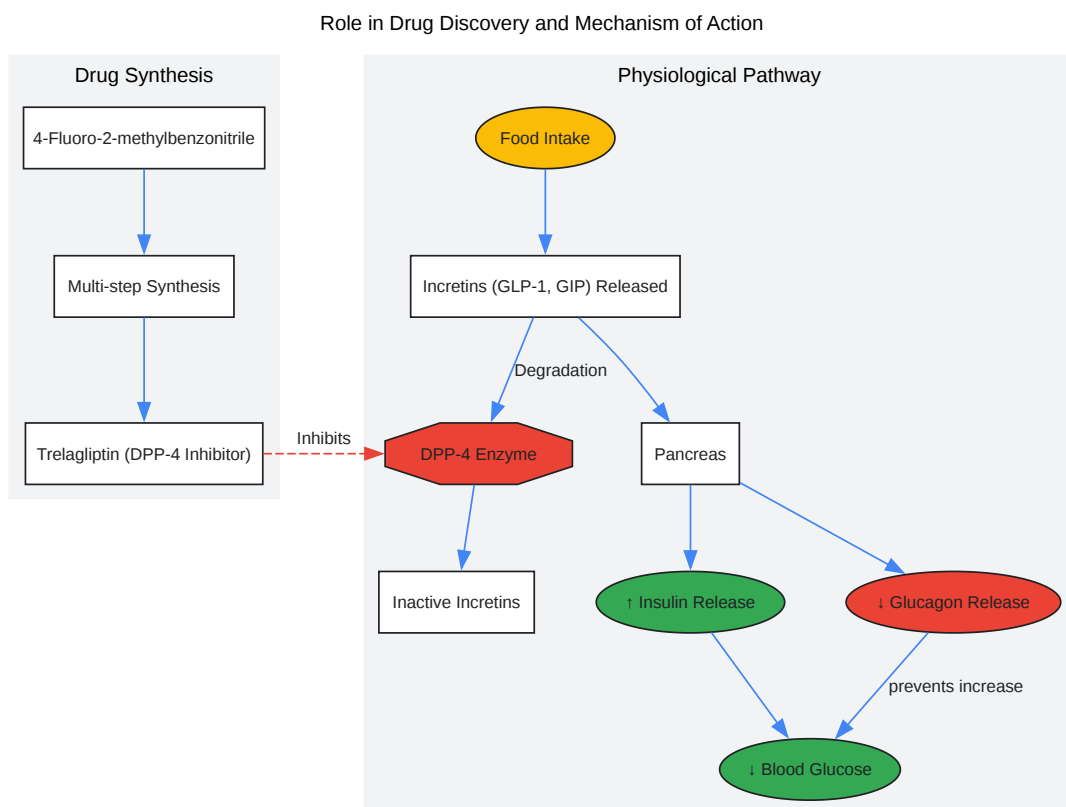
4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of high-value organic molecules.

Pharmaceutical Intermediate: Synthesis of Trelagliptin

The most prominent application of **4-Fluoro-2-methylbenzonitrile** is as a starting material for the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.^{[2][3]} The synthesis involves the bromination of the methyl group of **4-fluoro-2-methylbenzonitrile** to form 2-(bromomethyl)-4-fluorobenzonitrile, which is then used to alkylate the uracil core of the drug molecule.

Role in Trelagliptin's Mechanism of Action

While **4-Fluoro-2-methylbenzonitrile** itself is not biologically active, it forms a crucial part of the final Trelagliptin structure. Trelagliptin functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.



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Figure 2. From intermediate to therapeutic action of Trelagliptin.

Materials Science

4-Fluoro-2-methylbenzonitrile is also utilized in the field of materials science, specifically in the development of materials for Organic Light-Emitting Diodes (OLEDs). It serves as a building block for synthesizing emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLED devices.[3]

Safety and Handling

4-Fluoro-2-methylbenzonitrile is a hazardous substance and should be handled with appropriate safety precautions by trained personnel.

Table 5: Hazard and Safety Information

Category	Information
GHS Hazard Statements	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.
GHS Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment	Safety goggles, chemical-resistant gloves, protective clothing, and a respirator are recommended.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.
Incompatible Materials	Strong oxidizing agents, strong acids.

Note: This is a summary of the main hazards. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

4-Fluoro-o-tolunitrile is a versatile and valuable chemical intermediate with significant applications in both the pharmaceutical and materials science industries. Its role as a key building block in the synthesis of the anti-diabetic drug Trelagliptin highlights its importance in modern drug development. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists working in these fields.

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References

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]
- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
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